1,3-Benzoxazol-2-YL {[7-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide
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Overview
Description
1,3-Benzoxazol-2-YL {[7-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms other than carbon in their ring structure, which often imparts unique chemical and biological properties. This particular compound features a benzoxazole ring fused with a pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine scaffold, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzoxazol-2-YL {[7-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide typically involves multi-step organic reactionsKey reagents such as anhydrous aluminum chloride, p-toluenesulfonic acid, and various substituted phenols are often used .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as refluxing, catalytic cyclization, and purification through recrystallization or chromatography are commonly employed .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzoxazol-2-YL {[7-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where functional groups are replaced by others under specific conditions
Common Reagents and Conditions
Common reagents include anhydrous aluminum chloride for Friedel-Crafts acylation, p-toluenesulfonic acid for catalytic cyclization, and various oxidizing and reducing agents for specific transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides .
Scientific Research Applications
1,3-Benzoxazol-2-YL {[7-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. For instance, it has been shown to inhibit CDK2, a cyclin-dependent kinase involved in cell cycle regulation. This inhibition leads to altered cell cycle progression and induction of apoptosis in cancer cells . The molecular interactions often involve binding to the active site of the enzyme, thereby preventing its normal function .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
[1,2,4]triazolo[4,3-a]pyrazine: Known for its dual inhibition of c-Met/VEGFR-2 kinases.
2-(1,3-Benzoxazol-2-YL)-3-(4-fluorophenyl)-1-(4-methylphenyl)-2-propen-1-one: Shares structural similarities and is used in similar research contexts.
Uniqueness
1,3-Benzoxazol-2-YL {[7-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide is unique due to its specific combination of benzoxazole and pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine scaffolds, which confer distinct chemical and biological properties. Its ability to inhibit CDK2 with high specificity makes it a valuable compound in cancer research .
Properties
Molecular Formula |
C23H17FN6OS |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
2-[[10-(4-fluorophenyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]methylsulfanyl]-1,3-benzoxazole |
InChI |
InChI=1S/C23H17FN6OS/c1-13-14(2)30(16-9-7-15(24)8-10-16)21-20(13)22-27-19(28-29(22)12-25-21)11-32-23-26-17-5-3-4-6-18(17)31-23/h3-10,12H,11H2,1-2H3 |
InChI Key |
SYZYNHAXWCFCID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)CSC4=NC5=CC=CC=C5O4)C6=CC=C(C=C6)F)C |
Origin of Product |
United States |
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